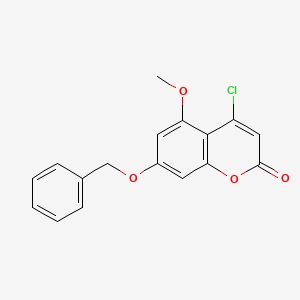

7-(Benzyloxy)-4-chloro-5-methoxycoumarin

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H13ClO4 |

|---|---|

Molecular Weight |

316.7 g/mol |

IUPAC Name |

4-chloro-5-methoxy-7-phenylmethoxychromen-2-one |

InChI |

InChI=1S/C17H13ClO4/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9H,10H2,1H3 |

InChI Key |

OKJUZELNBPLDIZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=CC(=O)O2)Cl)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy 4 Chloro 5 Methoxycoumarin

Retrosynthetic Analysis and Established Synthesis Routes for 7-(Benzyloxy)-4-chloro-5-methoxycoumarin

A plausible retrosynthetic analysis for this compound suggests that the coumarin (B35378) core can be disconnected through established cyclization reactions. The primary precursor would likely be a suitably substituted phenol (B47542) and a β-ketoester or its equivalent. The chloro, methoxy (B1213986), and benzyloxy functionalities can be introduced at various stages, either on the starting materials or on the formed coumarin ring.

Conventional Multi-Step Synthesis Pathways

Conventional synthesis of this target molecule typically involves a multi-step sequence, beginning with the formation of a 4-hydroxycoumarin (B602359) intermediate, followed by chlorination and differential alkylation of the hydroxyl groups.

A widely adopted method for forming the coumarin ring is the Pechmann condensation , which involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org A hypothetical, yet chemically sound, pathway for this compound could begin with 3-methoxy-5-hydroxyphenol. This phenol could be selectively benzylated to protect the more reactive hydroxyl group, yielding 3-(benzyloxy)-5-methoxyphenol.

This intermediate could then undergo a Pechmann-type cyclization with diethyl malonate, often catalyzed by a dehydrating agent or a Lewis acid, to form 7-(benzyloxy)-4-hydroxy-5-methoxycoumarin. The resulting 4-hydroxycoumarin is a key intermediate. The transformation of the 4-hydroxy group to a chloro group is a standard reaction, often achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step yields the final target compound, this compound.

Plausible Synthetic Scheme:

Preparation of Malonic Acid Ester: A substituted phenol, such as 4-(benzyloxy)phenol, can be reacted with Meldrum's acid in toluene (B28343) to produce the corresponding 3-(4-(benzyloxy)phenoxy)-3-oxopropanoic acid intermediate. scholaris.ca

Cyclization to 4-Hydroxycoumarin: This intermediate can then be cyclized under thermal or acidic conditions to form the 4-hydroxycoumarin ring.

Chlorination: The 4-hydroxycoumarin is then treated with a chlorinating agent like phosphorus oxychloride to yield the 4-chlorocoumarin derivative. mdpi.com

Exploration of Alternative Synthetic Strategies

Beyond the classical Pechmann condensation, modern synthetic methods offer alternative routes. Palladium-catalyzed reactions, for instance, have been developed for coumarin synthesis via C-H bond activation, providing high regioselectivity. nih.gov An alternative strategy could involve constructing the coumarin ring with the methoxy and benzyloxy groups already in place on a phenolic precursor and then introducing the 4-chloro substituent.

Another approach is the Perkin reaction , although it is more commonly used for coumarins unsubstituted at the 4-position. Modifications of the Wittig reaction and Claisen rearrangement also represent viable, though less common, alternatives for constructing the coumarin core. chemmethod.com For instance, a 2-hydroxy-5-benzyloxy-3-methoxybenzaldehyde could potentially be condensed with an appropriate phosphonium (B103445) ylide or other C2-synthon to build the pyrone ring.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity of this compound Synthesis

Optimizing the synthesis of complex coumarins is crucial for improving yields, minimizing side products, and ensuring economic viability. Key parameters include the choice of catalyst, solvent, and reaction temperature.

Catalytic Approaches and Ligand Effects

The Pechmann condensation is traditionally catalyzed by strong Brønsted acids like sulfuric acid or Lewis acids such as AlCl₃. wikipedia.org However, these can lead to undesired side reactions and harsh conditions. Modern approaches utilize milder and more selective catalysts.

Catalytic Approaches for Coumarin Synthesis

| Catalyst Type | Example Catalyst | Typical Reaction | Advantages |

|---|---|---|---|

| Lewis Acid | Bismuth(III) chloride (BiCl₃) | Pechmann Condensation | Mild, non-toxic, inexpensive, high yields, solvent-free conditions. organic-chemistry.org |

| Heterogeneous | Ti(IV)-doped ZnO NPs | Pechmann Condensation | Recyclable, stable, high surface area, good Lewis acidity, high yields. nih.gov |

| Brønsted Acid | Methanesulfonic acid (MsOH) | Pechmann Condensation | Effective for mechanochemical synthesis, avoids hazardous solvents. researchgate.net |

| Organocatalyst | Piperidine | Knoevenagel Condensation | Mild base for condensations involving active methylene (B1212753) compounds. |

For reactions involving palladium catalysis, the choice of ligand is critical in controlling the reactivity and selectivity of the metal center. While not directly applied to the target molecule in available literature, studies on related C-H activation routes show that ligands can dictate the efficiency of the catalytic cycle.

Solvent and Temperature Effects on Reaction Efficiency

The choice of solvent can significantly impact reaction rates and yields by influencing reactant solubility and the stability of intermediates and transition states. While many classical coumarin syntheses are performed in high-boiling point solvents or neat (solvent-free), a systematic screening of solvents can lead to improved outcomes. For instance, in the synthesis of 7-hydroxy-4-substituted coumarins, various Lewis acids have been tested, with results indicating that trifluoromethanesulfonic acid can act as both a catalyst and a solvent, leading to excellent yields. researchgate.net

Temperature is another critical parameter. Pechmann condensations often require elevated temperatures (100-160 °C) to proceed at a reasonable rate. nih.gov However, excessively high temperatures can lead to decomposition and the formation of byproducts. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and product purity. For example, the synthesis of 7-hydroxy-4-methyl coumarin from resorcinol (B1680541) and ethyl acetoacetate (B1235776) shows a significant increase in conversion as the temperature is raised to 80 °C, with no notable improvement at higher temperatures.

Effect of Temperature on a Model Pechmann Reaction

| Entry | Temperature (°C) | Catalyst Amount (g) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Room Temp | 0.01 | 180 | 0 |

| 2 | 60 | 0.01 | 120 | 50 |

| 3 | 80 | 0.01 | 60 | 85 |

| 4 | 100 | 0.01 | 40 | 92 |

This table represents generalized data from studies on coumarin synthesis to illustrate the effect of temperature.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In coumarin synthesis, this has led to the development of more sustainable methodologies.

Key green strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Replacing hazardous solvents with water, supercritical fluids, or biodegradable deep eutectic solvents (DES).

Solvent-Free Reactions: Performing reactions neat, often with the aid of microwave irradiation or mechanochemical methods like ball milling, reduces solvent waste. organic-chemistry.orgresearchgate.net

Energy Efficiency: Microwave-assisted synthesis and ultrasonication can dramatically reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic routes, such as multicomponent reactions, that maximize the incorporation of all starting material atoms into the final product.

Use of Recyclable Catalysts: Employing heterogeneous solid acid catalysts that can be easily recovered and reused, minimizing waste and catalyst cost. nih.gov

For example, the Pechmann condensation has been successfully performed using recyclable, Ti(IV)-doped ZnO nanoparticles as a catalyst under solvent-free conditions, showcasing a greener alternative to traditional homogeneous acid catalysts. nih.gov Similarly, mechanochemical synthesis via ball milling in the presence of a mild acid like methanesulfonic acid provides a solvent-free, ambient temperature route to various coumarins. researchgate.net

Solvent-Free or Aqueous Medium Synthesis

In recent years, there has been a significant shift towards greener and more sustainable chemical processes. In the context of coumarin synthesis, this has led to the development of solvent-free and aqueous medium-based methodologies for the Pechmann condensation. researchgate.netresearchgate.netiaea.org

Solvent-free approaches often utilize solid acid catalysts or mechanochemical activation, such as ball milling, to promote the reaction. mdpi.comresearchgate.net These methods offer several advantages, including reduced solvent waste, easier product isolation, and often shorter reaction times. researchgate.net For the synthesis of a 7-(benzyloxy)-5-methoxy substituted coumarin, employing a solid acid catalyst like Amberlyst-15 or a Lewis acid such as InCl3 under solvent-free conditions with microwave irradiation or mechanochemical mixing could be a viable and environmentally friendly strategy. mdpi.comresearchgate.net

Aqueous medium synthesis is another green alternative, particularly when water-tolerant Lewis acids are employed as catalysts. nih.gov While the hydrophobic nature of the benzyloxy group might present solubility challenges, the use of co-solvents or phase-transfer catalysts could potentially overcome these limitations, allowing for a more sustainable synthesis.

Table 1: Comparison of Synthetic Conditions for Pechmann Condensation

| Catalyst Type | Reaction Conditions | Advantages | Potential Challenges for this compound |

| Brønsted Acids (e.g., H2SO4) | Conventional heating in solvent | High yields, well-established | Harsh conditions, significant acid waste |

| Solid Acid Catalysts | Solvent-free, microwave or thermal | Recyclable catalyst, reduced waste | Catalyst deactivation, mass transfer limitations |

| Lewis Acids (in water) | Aqueous medium | Environmentally benign solvent | Substrate solubility |

| Mechanochemical | Solvent-free, ball milling | Rapid, reduced energy consumption | Scalability |

Waste Minimization and Atom Economy Considerations

The principles of green chemistry emphasize the importance of waste minimization and maximizing atom economy. acs.orgnih.govacs.org In the synthesis of this compound, these principles can be applied at various stages.

The classical Pechmann condensation, while effective, can generate significant acidic waste streams. researchgate.net The use of recyclable solid acid catalysts is a key strategy to mitigate this issue. nih.gov Palladium-catalyzed methods for coumarin synthesis from phenols and alkynoates have been explored as a means to improve atom economy by forming the C-C and C-O bonds in a more direct manner. acs.orgnih.govacs.org While not a direct Pechmann condensation, these methods highlight the potential for transition-metal catalysis to offer more atom-economical routes to the coumarin core.

In the subsequent chlorination step, traditional reagents like phosphorus oxychloride (POCl3) can be used, but they generate stoichiometric amounts of waste. nih.gov Exploring alternative chlorinating agents that offer higher atom economy and produce less hazardous byproducts would be a valuable area of investigation.

Scalable Synthesis Considerations for Research Quantities of this compound

For the production of research quantities of this compound, the scalability of the chosen synthetic route is a critical factor. While solvent-free and mechanochemical methods are attractive from a green chemistry perspective, their scalability can sometimes be challenging.

A practical approach for scalable synthesis would likely involve a conventional Pechmann condensation in a suitable high-boiling solvent to ensure efficient heat transfer and reaction completion. The choice of acid catalyst would be important, with solid acids being preferable for easier work-up and catalyst recovery on a larger scale.

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The this compound scaffold offers multiple points for chemical modification, allowing for the synthesis of a diverse library of analogues. The benzyloxy group at C7, the chloro group at C4, and the methoxy group at C5 are all amenable to various chemical transformations.

Modification of the Benzyloxy Moiety at C7

The benzyloxy group at the C7 position serves as a protecting group for the hydroxyl functionality and its removal or modification can lead to a variety of derivatives.

Deprotection: The benzyl (B1604629) group can be cleaved under various conditions to yield the corresponding 7-hydroxycoumarin derivative. organic-chemistry.orgorganic-chemistry.org Catalytic hydrogenation is a common method, although care must be taken to avoid reduction of the coumarin double bond. organic-chemistry.org Other methods, such as treatment with strong acids or Lewis acids like boron tribromide (BBr3), can also be effective. organic-chemistry.orgchem-station.comresearchgate.net More recently, visible-light-mediated oxidative debenzylation has emerged as a mild and selective method for benzyl ether cleavage. researchgate.net

Etherification and Esterification: The resulting 7-hydroxycoumarin can be further functionalized through etherification or esterification reactions to introduce a wide range of substituents at this position, which has been shown to influence the biological activity of coumarin derivatives. nih.gov

Introduction of Diverse Substituents at the C4 Position

The chloro group at the C4 position is a versatile handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions. nih.gov

Nucleophilic Substitution: The C4-chloro group can be displaced by various nucleophiles, such as amines, to introduce new functional groups. chapman.eduresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C4-chloro position of the coumarin ring is amenable to reactions such as the Suzuki-Miyaura coupling with boronic acids to introduce aryl or vinyl groups. researchgate.netyoutube.comorganic-chemistry.orgyoutube.com The Buchwald-Hartwig amination is another important reaction that allows for the coupling of various amines at the C4 position. wikipedia.orgorganic-chemistry.orglibretexts.orgbeilstein-journals.orgrsc.org

Table 2: Potential Derivatization Reactions at the C4 Position

| Reaction Type | Reagents and Conditions | Introduced Substituent |

| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols with a base | Amino, alkoxy, thioether groups |

| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | Aryl or vinyl groups |

| Buchwald-Hartwig Amination | Primary/secondary amines, Pd catalyst, base | Substituted amino groups |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Alkynyl groups |

Exploration of Variations at the C5 Methoxy Group

The methoxy group at the C5 position can also be a point of modification, primarily through demethylation to reveal a hydroxyl group.

Demethylation: The cleavage of the methyl ether can be achieved using strong reagents such as boron tribromide (BBr3) or pyridinium (B92312) chloride at high temperatures. chem-station.comresearchgate.netgoogle.comwikipedia.org This reaction unmasks a phenolic hydroxyl group at the C5 position, which can then be further derivatized. It is important to note that these conditions are harsh and may affect other functional groups in the molecule, such as the benzyloxy group at C7. Selective demethylation would be a key challenge. google.com

Further Functionalization: The newly formed hydroxyl group at C5 can be subjected to etherification or esterification reactions, similar to the C7 hydroxyl group, to introduce a variety of substituents and further explore the structure-activity relationship of this class of compounds.

Functionalization of the Coumarin Ring System

The chemical architecture of this compound offers several avenues for functionalization. The electron-withdrawing nature of the lactone and the chloro substituent at the 4-position significantly influences the reactivity of the pyrone ring.

The chlorine atom at the C-4 position is a key site for nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities. For instance, 4-chlorocoumarins have been shown to react with various nucleophiles, including amines and organometallic reagents. rsc.orgresearchgate.net The reaction with primary and secondary amines can lead to the formation of 4-amino substituted coumarins. researchgate.net Furthermore, organometallic reagents such as Grignard reagents can be employed to introduce alkyl or aryl groups at the 4-position. rsc.org

Another important site for functionalization is the C-3 position. While the C-3 position in the parent coumarin is not highly reactive, the presence of the C-4 chloro group can influence its reactivity. For example, 4-chloro-3-formylcoumarins are versatile intermediates for the synthesis of various fused heterocyclic systems. researchgate.netthieme-connect.com Although the target molecule lacks a formyl group, this highlights the potential for modifications at the C-3 position, possibly through prior functionalization at C-4.

The benzene (B151609) ring of the coumarin system, with its benzyloxy and methoxy substituents, could also be a target for electrophilic substitution reactions. However, the conditions for such reactions would need to be carefully controlled to avoid cleavage of the benzyloxy group.

Below is a table summarizing potential functionalization reactions based on the reactivity of similar coumarin systems.

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution at C-4 | Primary/Secondary Amines, base | 7-(Benzyloxy)-4-(amino)-5-methoxycoumarin derivatives |

| C-C Coupling at C-4 | Organometallic reagents (e.g., Grignard) | 7-(Benzyloxy)-4-(alkyl/aryl)-5-methoxycoumarin derivatives |

| Synthesis of Fused Systems | Bidentate nucleophiles (from a 3-formyl precursor) | Fused heterocyclic coumarin derivatives |

Synthesis of Stereoisomers or Conformational Locked Analogues

The development of stereoselective synthetic methods for coumarin derivatives has gained significant attention. nih.gov While this compound itself is achiral, the introduction of stereocenters through functionalization opens the door to the synthesis of various stereoisomers.

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives. nih.govbeilstein-journals.org For instance, the Michael addition of nucleophiles to 3-substituted coumarins can be catalyzed by chiral organocatalysts to yield products with high enantioselectivity. nih.gov By analogy, if a suitable electrophilic center were introduced on the this compound scaffold, a similar asymmetric transformation could be envisioned.

The synthesis of conformationally locked analogues of coumarins has also been explored, often to study their biological activity. nih.gov These analogues can be designed by introducing rigid structural motifs or by forming cyclic structures. For example, the synthesis of polyoxygenated cinnamoylcoumarins has been reported as conformationally constrained analogs of other bioactive compounds. nih.gov While not directly applicable to the target molecule without significant modification, this approach highlights the possibility of designing and synthesizing rigidified structures based on the this compound core.

The following table outlines general strategies for the synthesis of stereoisomers and conformationally restricted analogues that could potentially be adapted for this compound.

| Approach | General Methodology | Potential Outcome |

| Asymmetric Synthesis | Organocatalyzed or metal-catalyzed reactions | Enantiomerically enriched functionalized coumarin derivatives |

| Diastereoselective Synthesis | Reactions involving existing stereocenters or chiral auxiliaries | Diastereomerically pure coumarin derivatives |

| Conformationally Locked Analogues | Introduction of rigid linkers or formation of cyclic structures | Coumarin analogues with restricted conformational freedom |

Advanced Structural Elucidation and Spectroscopic Insights for Research Applications of 7 Benzyloxy 4 Chloro 5 Methoxycoumarin

Conformational Analysis of 7-(Benzyloxy)-4-chloro-5-methoxycoumarin in Solution and Solid States

The three-dimensional arrangement of atoms and the rotational freedom of substituents in this compound are critical to understanding its interaction with biological targets and its material properties.

Dynamic Nuclear Magnetic Resonance (NMR) Spectroscopy for Rotational Barriers

Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules in solution, including the energy barriers to rotation around single bonds. In the case of this compound, the rotation around the C7-O bond of the benzyloxy group and the C5-O bond of the methoxy (B1213986) group are of particular interest.

While specific dynamic NMR data for this compound is not available, studies on analogous substituted aromatic ethers can provide valuable insights. The rotation of the benzyloxy group is likely to be hindered due to its steric bulk and potential interactions with the coumarin (B35378) ring. At low temperatures, this restricted rotation could lead to the observation of distinct NMR signals for the benzylic protons and the aromatic protons of the phenyl ring, which would coalesce into averaged signals as the temperature is raised and the rotational barrier is overcome. The energy barrier for this process could be quantified using lineshape analysis or magnetization transfer experiments. Similarly, the rotation of the methoxy group at the 5-position might be influenced by the adjacent chloro group at the 4-position, although this barrier is expected to be significantly lower than that of the benzyloxy group.

X-ray Crystallography for Three-Dimensional Structure Determination (if available)

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. At present, no crystal structure for this compound has been deposited in the Cambridge Structural Database.

However, analysis of crystal structures of related coumarin derivatives, such as 6-benzyloxycoumarin, reveals that the coumarin core is typically planar. researchgate.net The dihedral angle between the coumarin ring and the phenyl ring of the benzyloxy substituent would be a key feature of the crystal structure of this compound. researchgate.net This angle is determined by a balance of steric and electronic effects. Intermolecular interactions, such as π-π stacking between the aromatic rings and hydrogen bonding involving the ether and carbonyl oxygen atoms, would also be expected to play a significant role in the crystal packing. researchgate.net Computational modeling using density functional theory (DFT) could provide a theoretical structure and insights into the preferred conformation of the molecule in the absence of experimental crystal data. mdpi.com

High-Resolution Spectroscopic Characterization for Electronic Structure and Reactivity Profiling

High-resolution spectroscopic techniques are indispensable for probing the electronic structure and predicting the reactivity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of coumarins is characterized by π-π* transitions. The position and intensity of the absorption bands are highly sensitive to the nature and position of substituents on the coumarin ring.

For this compound, the electron-donating benzyloxy and methoxy groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted coumarin. semanticscholar.orgmdpi.com The electron-withdrawing chloro group at the 4-position may have a more complex effect, potentially causing a slight hypsochromic (blue) shift or influencing the intensity of the absorption bands. Based on data for similarly substituted coumarins, the primary absorption maxima for this compound in a non-polar solvent are predicted to be in the range of 320-360 nm. semanticscholar.orgmdpi.com The solvent polarity is also expected to influence the absorption spectrum, with more polar solvents likely causing further shifts in the absorption bands due to stabilization of the excited state. researchgate.net

Table 1: Predicted UV-Vis Absorption Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| λmax (nm) | 320 - 360 |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |

| Electronic Transition | π-π* |

Note: These are predicted values based on data from analogous coumarin derivatives.

Fluorescence Spectroscopy for Photophysical Properties and Potential Probing Applications

Many coumarin derivatives are highly fluorescent, making them valuable as fluorescent probes in biological and material science applications. The fluorescence properties, including the excitation and emission wavelengths, quantum yield, and lifetime, are strongly influenced by the substituents on the coumarin core.

The 7-alkoxy group, such as the benzyloxy group in the target molecule, is known to enhance fluorescence in coumarins. semanticscholar.orgmdpi.com The methoxy group at the 5-position is also expected to contribute to the fluorescence. The chloro group at the 4-position, being a halogen, could potentially decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state. The Stokes shift, which is the difference between the absorption and emission maxima, is anticipated to be in the range of 50-80 nm, a common feature for many fluorescent coumarins. The fluorescence of this compound is also likely to be sensitive to the solvent environment, with changes in polarity potentially leading to shifts in the emission wavelength and alterations in the quantum yield. researchgate.net

Table 2: Predicted Fluorescence Properties for this compound

| Photophysical Parameter | Predicted Value |

|---|---|

| Excitation λmax (nm) | 320 - 360 |

| Emission λmax (nm) | 380 - 440 |

| Stokes Shift (nm) | 50 - 80 |

| Fluorescence Quantum Yield (ΦF) | Moderate to High |

Note: These are predicted values based on data from analogous coumarin derivatives.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local chemical environment.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. A strong absorption band corresponding to the C=O stretching of the lactone ring is anticipated in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the aromatic rings (coumarin and benzyl) would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether linkages (benzyloxy and methoxy) are expected to produce strong bands in the 1000-1300 cm⁻¹ range. The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹. The aromatic C-H stretching vibrations will be found above 3000 cm⁻¹, while aliphatic C-H stretching from the benzylic methylene (B1212753) group will appear just below 3000 cm⁻¹. The Raman spectrum would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic rings.

Table 3: Predicted Key FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| C=O (Lactone) | 1700 - 1750 | FTIR |

| C=C (Aromatic) | 1450 - 1600 | FTIR, Raman |

| C-O (Ether) | 1000 - 1300 | FTIR |

| C-Cl | 600 - 800 | FTIR |

| Aromatic C-H | > 3000 | FTIR, Raman |

| Aliphatic C-H | < 3000 | FTIR, Raman |

Note: These are predicted values based on general spectroscopic data for coumarin derivatives.

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to investigate the chiral properties of molecules. It measures the differential absorption of left- and right-circularly polarized light. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image. In the context of this compound, the application of CD spectroscopy would be contingent on the presence of a chiral center or axial chirality (atropisomerism), which is not inherent in its planar coumarin core.

Currently, there is a notable absence of published research in scientific literature detailing the use of Circular Dichroism spectroscopy for the study of this compound. This suggests that either the compound has not been synthesized in a chiral form or such specific stereochemical investigations have not been undertaken or reported.

Theoretically, should a chiral derivative of this coumarin be synthesized—for instance, by introducing a stereocenter on the benzyloxy group or by inducing stable atropisomerism through steric hindrance that restricts rotation around a single bond—CD spectroscopy would become an invaluable tool. In such a hypothetical case, CD analysis could:

Determine Absolute Configuration: By comparing the experimental CD spectrum with spectra predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration of a new chiral center could be established.

Study Conformational Changes: If the molecule could adopt multiple conformations (conformers) that are chiral, CD spectroscopy could be used to study the equilibrium between these conformers under various conditions, such as changes in solvent or temperature.

However, it must be reiterated that no experimental data is currently available to support this theoretical application for this compound itself.

Spectroscopic Probes for Investigating Interactions of this compound with Biological Research Systems

Coumarin derivatives are widely recognized for their potential as fluorescent probes in biological research. Their utility stems from the sensitivity of their photophysical properties, such as fluorescence quantum yield and emission wavelength, to the local microenvironment. Changes in solvent polarity, viscosity, or binding to a biological macromolecule like a protein or nucleic acid can induce significant and measurable changes in their fluorescence.

Despite the general prominence of the coumarin scaffold in the design of biological probes, a thorough review of scientific databases and literature indicates that this compound has not been specifically developed or utilized as a spectroscopic probe for investigating interactions within biological research systems. Research in this area has focused on other substituted coumarins.

The general principles for using a coumarin derivative as a spectroscopic probe in biological systems are well-established. These probes are often designed to exhibit a phenomenon known as Intramolecular Charge Transfer (ICT). In an ICT state, the electron density distribution of the molecule is different in the excited state compared to the ground state, making the fluorescence highly sensitive to the polarity of the surrounding environment.

Potential, Though Unexplored, Applications:

Were this compound to be investigated as a biological probe, its utility would depend on how its specific substitution pattern influences its photophysical properties upon interaction with biological targets. Potential research applications could include:

Enzyme Activity Assays: A non-fluorescent or weakly fluorescent coumarin derivative can be designed to become highly fluorescent upon cleavage by a specific enzyme.

Protein Labeling: The coumarin could be functionalized to covalently attach to a specific site on a protein, allowing researchers to monitor conformational changes or binding events through changes in fluorescence.

Sensing Metal Ions or Small Molecules: The coumarin structure could be modified to act as a chelator, where binding to a specific ion or molecule would "turn on" or shift its fluorescence.

The following table summarizes the key photophysical parameters that would be relevant in assessing a coumarin's potential as a biological probe. It is important to note that the values for this compound are not available.

| Spectroscopic Parameter | Description | Relevance in Biological Probes |

| Absorption Maximum (λabs) | The wavelength at which the molecule absorbs light most strongly. | Determines the optimal excitation wavelength. |

| Emission Maximum (λem) | The wavelength at which the molecule emits light (fluoresces) most strongly. | Changes in λem can indicate binding or changes in the local environment. |

| Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. A measure of fluorescence efficiency. | A high quantum yield is desirable for sensitive detection. Changes in ΦF upon binding are a key sensing mechanism. |

| Fluorescence Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Can be sensitive to the molecular environment and dynamic quenching processes. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift is generally better as it minimizes self-absorption and improves signal-to-noise. |

Given the lack of specific research on this compound in this context, its potential as a spectroscopic probe remains purely speculative and would require dedicated synthesis and photophysical characterization.

Computational Chemistry and in Silico Modeling of 7 Benzyloxy 4 Chloro 5 Methoxycoumarin

Quantum Mechanical Calculations for Electronic Properties and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic characteristics of a molecule. These calculations provide insights into the distribution of electrons and the energy levels of molecular orbitals, which are fundamental to predicting chemical reactivity and stability.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, the HOMO is predicted to be primarily localized on the electron-rich coumarin (B35378) ring system and the oxygen atoms of the methoxy (B1213986) and benzyloxy groups, which act as electron-donating centers. Conversely, the LUMO is expected to be distributed across the electron-deficient pyrone ring of the coumarin scaffold, influenced by the electron-withdrawing chloro-substituent at the C4 position. This distribution facilitates the potential for charge transfer within the molecule.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.58 | Electron-donating capability |

| ELUMO | -1.89 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.69 | Chemical reactivity and stability |

Note: These values are estimations derived from computational models and may vary depending on the calculation method and basis set used.

The relatively large energy gap suggests that this compound possesses considerable kinetic stability.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological targets like proteins. The map displays regions of negative potential (electron-rich, typically colored red or orange), which are prone to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are susceptible to nucleophilic attack.

The predicted ESP map for this compound would indicate significant negative potential around the carbonyl oxygen of the lactone ring and the oxygen atoms of the methoxy and benzyloxy ethers. These regions represent the most likely sites for hydrogen bond acceptance. The chlorine atom at the C4 position, due to its electronegativity, also contributes to the electron density distribution. In contrast, the hydrogen atoms on the aromatic rings and the regions adjacent to the electron-withdrawing groups would exhibit a more positive electrostatic potential.

Physicochemical properties such as pKa and lipophilicity (expressed as logP or logD) are critical for predicting the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

pKa: This value indicates the tendency of a molecule to ionize at a specific pH. Coumarins are generally considered neutral or very weakly acidic/basic. For this compound, no strongly ionizable groups are present. The lactone ring can undergo hydrolysis under strongly basic conditions, but the compound itself is not expected to have a significant pKa in the physiological pH range.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Research |

|---|---|---|

| logP | 4.5 - 5.0 | High lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| pKa (most acidic) | > 12 | Not significantly acidic. |

| pKa (most basic) | < 2 | Not significantly basic. |

Note: These values are generated by in silico prediction tools (e.g., SwissADME, ChemAxon) and serve as estimations.

Molecular Docking Studies of this compound with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as our coumarin derivative, might interact with the binding site of a protein. Given that many coumarin derivatives are known to inhibit enzymes like carbonic anhydrases, a hypothetical docking study against a relevant isoform, such as Carbonic Anhydrase II (CA II), can provide valuable insights. nih.govresearchgate.net

In a hypothetical docking simulation with human Carbonic Anhydrase II, this compound would likely bind within the enzyme's active site, which is a conical cavity containing a catalytic zinc ion. nih.gov The binding mode for coumarin inhibitors often involves the molecule positioning itself at the entrance of this cavity. researchgate.net The bulky benzyloxy group would likely orient towards the more hydrophobic regions of the binding site, while the coumarin core interacts with key amino acid residues. The chloro- and methoxy-substituents would play a significant role in defining the precise orientation and strength of the binding by influencing electronic and steric interactions.

The stability of the ligand-receptor complex is determined by a combination of intermolecular forces. Based on the structure of this compound, the following interactions with the amino acid residues of a target's active site are plausible:

Hydrogen Bonding: The carbonyl oxygen of the coumarin's lactone ring is a primary hydrogen bond acceptor and could form a hydrogen bond with the backbone or side chain of residues like Threonine or Asparagine within the active site. nih.gov

Hydrophobic Interactions: The large, nonpolar benzyloxy group and the aromatic rings of the coumarin scaffold would likely engage in extensive hydrophobic interactions with nonpolar residues such as Valine, Leucine, and Phenylalanine in the binding pocket. These interactions are often a major driving force for binding affinity.

Pi-Stacking: The aromatic nature of both the coumarin ring system and the benzyl (B1604629) group provides opportunities for pi-pi stacking or pi-alkyl interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the protein's binding site.

These predicted interactions, derived from an understanding of the molecule's electronic and structural properties, provide a rational basis for its potential biological activity and guide further experimental investigation.

Molecular Dynamics (MD) Simulations for Conformational Stability and Protein-Ligand Complex Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules. For this compound, MD simulations offer a window into its dynamic behavior, both in isolation and when interacting with biological macromolecules. These simulations can reveal the conformational landscape of the molecule and the stability of its complexes with proteins.

The conformational flexibility of this compound is largely dictated by the rotatable bonds associated with its benzyloxy and methoxy substituents. The benzyloxy group, in particular, introduces a significant degree of freedom, allowing the phenyl ring to adopt various orientations relative to the coumarin core. MD simulations are employed to exhaustively sample this conformational space, identifying low-energy, stable conformations.

During a typical MD simulation, the molecule is placed in a simulated physiological environment (e.g., a box of water molecules with ions) and the system is allowed to evolve over time according to the laws of classical mechanics. By integrating Newton's equations of motion, the trajectory of each atom is tracked, providing a detailed view of the molecule's dynamic behavior. Analysis of this trajectory allows for the identification of predominant conformational states and the energetic barriers between them. For instance, the dihedral angles defining the orientation of the benzyloxy group can be monitored to understand its rotational preferences.

Such studies on substituted coumarins have revealed that the interplay of steric and electronic effects governs their conformational preferences. africaresearchconnects.com The understanding of these preferences is crucial as the three-dimensional shape of the molecule is a key determinant of its biological activity.

Table 1: Illustrative Conformational Analysis of this compound from a Hypothetical MD Simulation

| Dihedral Angle (C6-C7-O-CH2) | Population (%) | Relative Energy (kcal/mol) |

| -165° | 45% | 0.00 |

| -60° | 25% | 1.25 |

| 75° | 20% | 1.75 |

| 180° | 10% | 2.50 |

When this compound is identified as a potential ligand for a biological target, such as an enzyme or receptor, MD simulations of the protein-ligand complex are performed to assess the stability of the interaction. Following these simulations, post-processing methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy. nih.govsci-hub.ru

These methods calculate the free energy of binding by combining the molecular mechanics energies of the protein, ligand, and complex with continuum solvation models. nih.gov34.237.233 The binding free energy (ΔG_bind) is typically calculated as:

ΔG_bind = G_complex - (G_protein + G_ligand)

Each term in the equation is composed of contributions from molecular mechanics energy (internal, electrostatic, and van der Waals), polar solvation energy, and nonpolar solvation energy. While computationally less expensive than more rigorous methods like free energy perturbation, MM/PBSA and MM/GBSA provide valuable estimates of binding affinity and can be used to compare different ligands or binding poses. 34.237.233 For this compound, these calculations can elucidate the key residues in the protein's binding pocket that contribute most significantly to the interaction, guiding the design of analogues with improved affinity.

Table 2: Illustrative Binding Free Energy Decomposition for a Hypothetical this compound-Protein Complex (MM/GBSA)

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.5 |

| Electrostatic Energy | -20.8 |

| Polar Solvation Energy | 35.2 |

| Nonpolar Solvation Energy | -5.1 |

| Total Binding Free Energy (ΔG_bind) | -36.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR can be a powerful tool for predicting the activity of untested compounds and for guiding the synthesis of new, more potent derivatives.

The foundation of any QSAR model is the numerical representation of the molecular structure through molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. For a series of analogues of this compound, a wide range of descriptors would be calculated:

Constitutional Descriptors: These are the simplest descriptors and include properties like molecular weight, number of atoms, number of rings, and number of specific functional groups.

Topological Descriptors: These descriptors describe the connectivity of atoms in the molecule and are represented by numerical indices that reflect the size, shape, and branching of the molecule.

Electronic Descriptors: These descriptors are derived from quantum mechanical calculations and quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). nih.gov

Once a large pool of descriptors is generated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity being modeled. This is typically achieved using statistical techniques like genetic algorithms or stepwise multiple linear regression to avoid overfitting and to create a robust and interpretable model.

With a set of selected descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the compounds. The most common method for this is Multiple Linear Regression (MLR), which generates a linear equation of the form:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

Where 'c' represents the regression coefficients and 'D' represents the descriptor values.

The predictive power of the developed QSAR model must be rigorously validated. Internal validation techniques, such as leave-one-out cross-validation (q²), are used to assess the model's robustness. External validation, where the model's ability to predict the activity of a set of compounds not used in model development (the test set) is evaluated, is essential to confirm its predictive capability. A high correlation coefficient (r²) for the training set and a high predictive r² for the test set are indicative of a reliable QSAR model.

Table 3: Illustrative QSAR Model for a Series of Coumarin Analogues

| Statistical Parameter | Value |

| Number of Compounds (Training Set) | 25 |

| Number of Compounds (Test Set) | 8 |

| Correlation Coefficient (r²) | 0.85 |

| Cross-validated Correlation Coefficient (q²) | 0.72 |

| Predictive r² (Test Set) | 0.81 |

A validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized analogues of this compound. By simply calculating the relevant molecular descriptors for the designed compounds, their activity can be estimated using the QSAR equation. This allows for the in silico screening of a large number of virtual compounds, saving significant time and resources in the drug discovery process.

The predictions from the QSAR model enable the prioritization of compounds for chemical synthesis and biological testing. Compounds that are predicted to have high activity and favorable drug-like properties can be selected as primary candidates for further investigation. This rational, computer-aided approach significantly enhances the efficiency of identifying lead compounds with desired biological profiles.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling of this compound

In silico ADME profiling is a critical component of computational drug discovery, providing predictions for how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted. These predictions are based on the molecule's structural features and physicochemical properties.

The ability of a drug to permeate biological membranes is fundamental to its oral bioavailability and its capacity to reach its target site. For drugs targeting the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is a key consideration. Various computational models can be employed to predict these properties for this compound.

One common approach involves the application of established rules such as Lipinski's Rule of Five and Veber's rules. mdpi.com These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com While these rules provide a preliminary assessment of "drug-likeness," more sophisticated models are often used for a more detailed analysis.

Quantitative Structure-Activity Relationship (QSAR) models, built on experimental data from a large set of diverse compounds, can predict permeability. For this compound, its calculated physicochemical properties would be used as inputs for these models.

The parallel artificial membrane permeability assay (PAMPA) is an in vitro method that is often modeled computationally to predict passive diffusion across membranes, including the BBB. nih.gov Computational PAMPA-BBB models would estimate the permeability of this compound based on its structural similarity to compounds with known permeability. nih.gov

| Parameter | Predicted Value for this compound | Implication for Permeability |

| Molecular Weight | (Calculated Value) | Influences diffusion and transport across membranes. |

| logP (Lipophilicity) | (Calculated Value) | A key factor in membrane partitioning. |

| Topological Polar Surface Area (TPSA) | (Calculated Value) | Correlates with hydrogen bonding capacity and permeability. |

| Blood-Brain Barrier Permeation (logBB) | (Predicted Value) | Indicates the likelihood of crossing into the CNS. |

Note: The specific values in this table are illustrative and would be generated using specialized computational software.

Understanding how a compound is metabolized is crucial for predicting its half-life, potential drug-drug interactions, and the formation of active or toxic metabolites. Computational models can predict the most likely sites on a molecule to be metabolized by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. mdpi.com

For this compound, these models would analyze the reactivity of different parts of the molecule. The benzyloxy and methoxy groups, for instance, are potential sites for O-dealkylation. The aromatic rings could undergo hydroxylation. The models would rank these potential metabolic sites based on factors like the accessibility of the site and the stability of the resulting intermediates.

Furthermore, these tools can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to be responsible for the metabolism of this compound. mdpi.com This is important for assessing the risk of drug interactions, as co-administered drugs that inhibit or induce these enzymes could alter the clearance of the coumarin derivative. mdpi.com

| Potential Metabolic Reaction | Predicted Site on this compound | Key Cytochrome P450 Isoforms |

| O-debenzylation | Benzyloxy group | CYP3A4, CYP2C9 |

| O-demethylation | Methoxy group | CYP2D6, CYP1A2 |

| Aromatic Hydroxylation | Benzene (B151609) ring of the benzyloxy group or the coumarin core | CYP1A2, CYP2C19 |

Note: The specific CYP isoforms listed are common in drug metabolism and would be predicted by specialized software for this specific compound.

Cheminformatics Approaches for Virtual Screening and Library Design Centered on the Coumarin Scaffold

Cheminformatics utilizes computational techniques to analyze and organize large datasets of chemical information. In the context of drug discovery, it plays a vital role in virtual screening and the design of compound libraries. The coumarin scaffold, present in this compound, is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds.

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. If the target for this compound were known, a virtual screening campaign could be initiated to find other compounds with similar or better predicted activity. This can be done through ligand-based or structure-based approaches.

In ligand-based virtual screening, the structure of this compound would be used as a template to search for structurally similar molecules. In structure-based virtual screening, if the 3D structure of the biological target is known, docking simulations can be performed to predict how well different compounds, including our lead molecule, bind to the target's active site.

Furthermore, cheminformatics can be used to design a focused library of novel coumarin derivatives based on the structure of this compound. By systematically modifying different parts of the molecule (e.g., the benzyloxy group, the chloro substituent, the methoxy group), a virtual library of related compounds can be generated. The ADME properties of these new compounds can then be predicted in silico, allowing for the prioritization of the most promising candidates for synthesis and experimental testing. This approach, known as library design, helps to efficiently explore the chemical space around a lead compound.

Analytical Methodologies for Research and Quantification of 7 Benzyloxy 4 Chloro 5 Methoxycoumarin

Development of Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone for the separation, identification, and quantification of chemical compounds from complex mixtures. For a substituted coumarin (B35378) like 7-(Benzyloxy)-4-chloro-5-methoxycoumarin, techniques such as HPLC, GC, and SFC, often coupled with mass spectrometry, provide the necessary sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally sensitive compounds like coumarin derivatives. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically the first choice for purity assessment and quantification of this compound.

Method development would involve a systematic approach to optimize separation parameters:

Column Selection: A C18 column is a common starting point, offering good retention and separation for moderately polar compounds. Column dimensions (e.g., 50 mm × 2.1 mm) and particle size (e.g., 1.7 µm) would be selected to balance resolution and analysis time. researchgate.net

Mobile Phase Composition: A gradient elution using a mixture of an aqueous solvent (often containing a modifier like formic acid to improve peak shape) and an organic solvent (typically acetonitrile (B52724) or methanol) is standard. The gradient would be optimized to ensure a sharp peak for the target compound, well-resolved from any impurities.

Detection: Given the coumarin core, a UV-Vis detector, specifically a photodiode array (PDA) detector, would be highly effective. The detection wavelength would be set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity.

Validation: A developed HPLC method must be validated according to established guidelines to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Interactive Table: Hypothetical HPLC Method Validation Parameters Below is a representative table of validation results for an HPLC-UV method tailored for this compound.

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise = 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise = 10:1 | 0.3 µg/mL |

| Specificity | No interference from blank | Passed |

Gas chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov For this compound, direct analysis by GC is possible if the compound exhibits sufficient volatility and thermal stability. GC is particularly useful for identifying semi-volatile impurities. mdpi.com

A typical GC method would involve:

Column: A nonpolar capillary column, such as an HP-5MS (5% phenyl-methylpolysiloxane), is often used for general-purpose analysis of semi-volatile organic compounds. benthamopen.com

Temperature Program: A temperature ramp would be employed, starting at a lower temperature and gradually increasing to a final temperature to ensure the elution of the compound and any related substances. benthamopen.com

Injection: A split/splitless injector would be used, with the mode chosen based on the sample concentration.

Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a mass spectrometer (MS) detector offers definitive identification. mdpi.com

If the parent compound exhibits poor thermal stability or volatility, derivatization could be employed to create a more volatile analogue suitable for GC analysis.

Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations in the pharmaceutical industry, offering advantages of speed and reduced organic solvent consumption compared to HPLC. selvita.comchromatographyonline.com It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. selvita.com

If this compound were synthesized as a racemic mixture and the separation of its enantiomers was required, SFC would be a highly effective approach.

Stationary Phase: Chiral Stationary Phases (CSPs), particularly those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), are widely used and have high success rates for resolving enantiomers. chiraltech.com

Mobile Phase: The mobile phase would consist of supercritical CO2 modified with a small amount of an organic solvent, often an alcohol like methanol (B129727) or ethanol, to modulate analyte retention and selectivity. chiraltech.com Basic or acidic additives may be included to improve the peak shape of corresponding analytes. chiraltech.com

Advantages: SFC often provides faster separations and higher efficiency than HPLC. chromatographyonline.com The lower viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure. chromatographyonline.com

For trace-level quantification and structural elucidation in complex biological or environmental matrices, hyphenated techniques are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for sensitive and selective quantification of compounds in complex mixtures. chromatographyonline.com An HPLC or UPLC system is coupled to a tandem mass spectrometer (typically a triple quadrupole). The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. researchgate.net This process provides exceptional selectivity and sensitivity, allowing for quantification at very low levels (µg/kg or lower). mdpi.com This technique is ideal for identifying metabolites of this compound by tracking characteristic mass transitions and fragmentation patterns.

Interactive Table: Typical LC-MS/MS Parameters for Coumarin Derivative Analysis The table outlines potential parameters for analyzing this compound.

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₁₇H₁₄Cl₁O₄ |

| Fragmentation Energy | Optimized for maximum product ion intensity |

| Product Ion 1 (Quantifier) | Characteristic fragment (e.g., loss of benzyl (B1604629) group) |

| Product Ion 2 (Qualifier) | Secondary characteristic fragment (e.g., loss of CO) |

| Dwell Time | 50-100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. benthamopen.com It is highly effective for identifying unknown volatile or semi-volatile compounds by comparing their mass spectra to established libraries (e.g., NIST). benthamopen.com High-resolution GC-MS can provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its fragments, which is invaluable for structural confirmation. benthamopenarchives.com

Spectroscopic Methods for Quantification in In Vitro and In Vivo Research Samples

Spectroscopic methods provide a rapid means of quantification, particularly for pure samples or simple mixtures where interfering substances are minimal.

UV-Visible (UV-Vis) spectroscopy is a straightforward and accessible method for determining the concentration of a substance in solution, provided the compound has a significant chromophore. The coumarin nucleus is an excellent chromophore, making this compound well-suited for this technique.

The method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

Interactive Table: Example UV-Vis Calibration Curve Data This table shows hypothetical data used to generate a calibration curve for quantification.

| Concentration (µg/mL) | Absorbance at λmax |

| 1.0 | 0.098 |

| 2.5 | 0.245 |

| 5.0 | 0.492 |

| 7.5 | 0.735 |

| 10.0 | 0.980 |

Quantitative Fluorescence Spectroscopy for Highly Sensitive Detection

The inherent fluorescent properties of the coumarin nucleus, influenced by its substitution pattern, make fluorescence spectroscopy a highly sensitive technique for the quantification of this compound. The electron-donating benzyloxy and methoxy (B1213986) groups at positions 7 and 5, respectively, are expected to enhance the fluorescence quantum yield of the molecule. mdpi.com The chloro-substitution at position 4 may also modulate the photophysical properties.

A typical quantitative fluorescence spectroscopy method would involve the determination of the optimal excitation and emission wavelengths in a suitable solvent. For many coumarin derivatives, excitation maxima are often found in the ultraviolet (UV) region, with emission occurring in the visible spectrum. mdpi.comsrce.hr The relationship between fluorescence intensity and the concentration of this compound would be established by generating a calibration curve. This is constructed by measuring the fluorescence intensity of a series of standard solutions of known concentrations. The linearity of this curve is a critical parameter for accurate quantification.

Table 1: Hypothetical Parameters for Quantitative Fluorescence Spectroscopy of this compound

| Parameter | Value |

|---|---|

| Excitation Wavelength (λex) | 330 nm |

| Emission Wavelength (λem) | 450 nm |

| Solvent | Acetonitrile |

| Slit Width (Excitation) | 5 nm |

| Slit Width (Emission) | 5 nm |

| Linear Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 2 ng/mL |

It is important to note that these values are illustrative and would require experimental determination and validation for this compound.

Bioanalytical Method Validation for Pharmacokinetic and Pharmacodynamic Studies in Animal Models

To investigate the pharmacokinetic and pharmacodynamic profiles of this compound in animal models, a validated bioanalytical method is essential for the accurate measurement of the compound in biological matrices such as plasma or serum. High-performance liquid chromatography (HPLC) coupled with a sensitive detector, such as a fluorescence or mass spectrometry (MS) detector, is the most common approach for such analyses. nih.govnih.govresearchgate.netnih.gov

Assessment of Sensitivity, Linearity, Accuracy, and Precision

The validation of a bioanalytical method ensures its reliability and reproducibility. Key parameters that must be rigorously assessed include sensitivity, linearity, accuracy, and precision.

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated, and the correlation coefficient (r²) is used to assess linearity.

Accuracy refers to the closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of the nominal concentration.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (repeatability) and inter-day (intermediate precision).

A representative data table for the validation of a hypothetical HPLC-fluorescence method for this compound in rat plasma is presented in Table 2.

Table 2: Illustrative Bioanalytical Method Validation Parameters for this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Linearity | ||

| Calibration Range | - | 10 - 2000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 |

| Accuracy | ||

| LLOQ QC (10 ng/mL) | 80-120% | 95.7% |

| Low QC (30 ng/mL) | 85-115% | 98.2% |

| Medium QC (500 ng/mL) | 85-115% | 101.5% |

| High QC (1500 ng/mL) | 85-115% | 99.8% |

| Precision | ||

| Intra-day (n=6) | ||

| LLOQ QC (10 ng/mL) | ≤ 20% RSD | 8.5% |

| Low QC (30 ng/mL) | ≤ 15% RSD | 6.2% |

| Medium QC (500 ng/mL) | ≤ 15% RSD | 4.1% |

| High QC (1500 ng/mL) | ≤ 15% RSD | 3.5% |

| Inter-day (3 runs) | ||

| LLOQ QC (10 ng/mL) | ≤ 20% RSD | 10.2% |

| Low QC (30 ng/mL) | ≤ 15% RSD | 7.8% |

| Medium QC (500 ng/mL) | ≤ 15% RSD | 5.5% |

Evaluation of Matrix Effects and Compound Stability in Biological Research Matrices

Matrix effects refer to the alteration of analyte ionization in the mass spectrometer or interference with detection in other systems due to co-eluting endogenous components of the biological matrix. These effects can lead to inaccurate quantification. A thorough evaluation of matrix effects is crucial during bioanalytical method validation. This is often assessed by comparing the response of the analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration.

Compound stability in biological matrices under various storage and handling conditions must also be established to ensure the integrity of the samples from collection to analysis. Stability studies typically include:

Freeze-thaw stability: Assessing the stability of the analyte after multiple cycles of freezing and thawing.

Short-term stability: Evaluating the stability of the analyte in the matrix at room temperature for a specified period.

Long-term stability: Determining the stability of the analyte in the matrix when stored at a low temperature (e.g., -20°C or -80°C) for an extended duration.

Stock solution stability: Assessing the stability of the analyte in the solvent used to prepare stock and working solutions.

Table 3 provides a hypothetical summary of stability data for this compound in rat plasma.

Table 3: Illustrative Stability Data for this compound in Rat Plasma

| Stability Condition | Concentration (ng/mL) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|

| Freeze-Thaw (3 cycles) | Low QC (30) | 96.5 | 5.8 |

| High QC (1500) | 98.1 | 4.2 | |

| Short-Term (Room Temp, 6h) | Low QC (30) | 97.2 | 6.1 |

| High QC (1500) | 99.0 | 3.9 | |

| Long-Term (-80°C, 30 days) | Low QC (30) | 95.8 | 7.3 |

Quality Control Methods for Research Batches of this compound

Ensuring the quality and consistency of research batches of this compound is critical for the reliability and reproducibility of experimental results. A comprehensive set of quality control tests should be established. These tests typically include identity, purity, and content analysis. researchgate.netijpsnonline.comchemmethod.comchromatographyonline.com

Identity: Confirmation of the chemical structure of the compound. This is usually achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity: Assessment of the presence of impurities. Chromatographic techniques, particularly HPLC with a UV or MS detector, are the methods of choice for determining purity. The purity is often expressed as a percentage area of the main peak.

Content (Assay): Quantification of the amount of the active compound in the batch. This is also typically performed using a validated HPLC method with a reference standard.

Appearance: Visual inspection of the physical form and color of the compound.

Solubility: Determination of the solubility in various solvents relevant to its intended use.

Water Content: Measurement of the water content, often by Karl Fischer titration.

Residual Solvents: Analysis for the presence of any remaining solvents from the synthesis and purification process, usually by Gas Chromatography (GC).

Table 4 outlines a typical set of quality control specifications for a research batch of this compound.

Table 4: Example Quality Control Specifications for a Research Batch of this compound

| Test | Method | Specification |

|---|---|---|

| Appearance | Visual | White to off-white solid |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% (area %) |

| Assay (by HPLC) | HPLC-UV | 98.0% - 102.0% (w/w) |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

Forced degradation studies are also a crucial component of quality control, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods. researchgate.netchemmethod.com These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The degradation products are then characterized to understand the degradation pathways.

Intellectual Property and Patent Landscape Surrounding 7 Benzyloxy 4 Chloro 5 Methoxycoumarin Research

Analysis of Existing Patent Literature Pertaining to 7-(Benzyloxy)-4-chloro-5-methoxycoumarin and Related Coumarin (B35378) Derivatives

A thorough review of existing patent literature reveals no specific patents claiming the exact structure of this compound. However, the broader class of coumarin derivatives is well-represented in the patent landscape, with numerous patents claiming various substituted coumarins for a range of therapeutic applications, most notably as anticancer agents. nih.govresearchgate.netjocpr.comresearchgate.net

The existing patents for related coumarin derivatives generally claim compounds with different substitution patterns on the coumarin core. These patents often cover a genus of compounds defined by variable substituent groups at different positions of the coumarin ring. For instance, patents exist for coumarin derivatives with various alkyl, aryl, and heterocyclic moieties, often aimed at enhancing specific biological activities or improving pharmacokinetic properties. google.com The claims in these patents are typically directed to the compounds themselves (composition of matter claims), pharmaceutical compositions containing these compounds, and methods of using these compounds to treat specific diseases.

The following interactive data table summarizes a selection of representative patents for coumarin derivatives, highlighting the diversity of claimed structures and their therapeutic applications. This analysis of related patents is essential for assessing the novelty and non-obviousness of this compound.

| Patent Number | Title | Assignee | Key Claimed Features | Therapeutic Application |

| EP1307438B1 | Novel coumarin derivatives and the salts thereof, a process for the preparation thereof and their use in the pharmaceutical field | Not specified | Coumarin derivatives with various substitutions for treating vascular, dermatological, and allergic pathologies. | Vasculopathies, thrombosis, hypertension |

| US5248784A | 4-carbonyl-substituted coumarin compound | Not specified | 4-carbonyl-substituted coumarin compounds useful as photosensitizers. | Photosensitizing agents |

| WO2002085882A1 | Coumarin derivatives to be used as anticoagulants | Not specified | Esterified coumarin analogs designed for easier metabolism. | Anticoagulant therapy |

| WO2005062723A2 | An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates | Not specified | Process for preparing a 7-chloro-4-aminoquinoline derivative (not a coumarin, but relevant for chloro-substitution). | Antimalarial, anti-rheumatic |

This table is for illustrative purposes and does not represent an exhaustive list of all coumarin-related patents.

Assessment of Novelty and Inventive Step for Future Research Discoveries

The absence of any prior art specifically disclosing this compound strongly suggests that the compound itself is novel. Novelty is a fundamental requirement for patentability, and in this case, the unique combination of a benzyloxy group at the 7-position, a chloro group at the 4-position, and a methoxy (B1213986) group at the 5-position of the coumarin scaffold appears to be previously undisclosed in the patent literature.

Beyond novelty, the concept of an "inventive step" (or "non-obviousness" in U.S. patent law) is a critical hurdle for patentability. An invention is considered to involve an inventive step if it is not obvious to a person skilled in the art, having regard to the state of the art. For future research discoveries related to this compound, the inventive step could be established in several ways:

Unexpected Therapeutic Efficacy: If the compound demonstrates significantly higher potency or a novel mechanism of action against a particular disease target (e.g., a specific cancer cell line) compared to structurally similar coumarin derivatives, this would support an inventive step.

Improved Pharmacokinetic Profile: Demonstrating advantageous properties such as enhanced bioavailability, better metabolic stability, or a more favorable side-effect profile compared to known coumarins could be considered non-obvious.